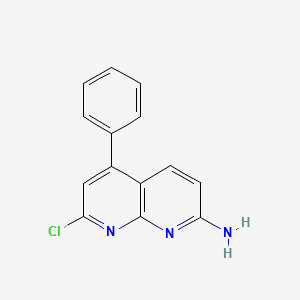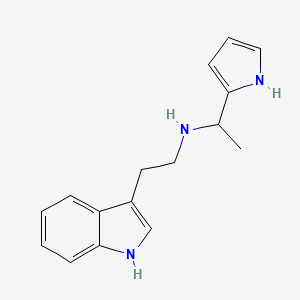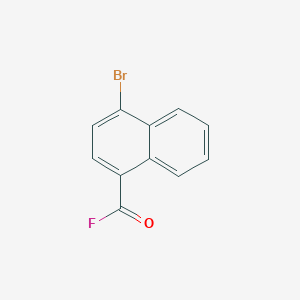
4-Bromo-1-naphthoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-naphthoyl fluoride is an organic compound with the molecular formula C11H6BrFO It is a derivative of naphthalene, where a bromine atom is substituted at the 4-position and a fluorine atom is attached to the carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-1-naphthoyl fluoride can be synthesized through several methods. One common approach involves the bromination of 1-naphthoyl fluoride. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the 4-position .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions. The process requires precise control of temperature, reaction time, and the use of catalysts to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-naphthoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
Substitution Reactions: Products vary depending on the nucleophile used.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the naphthoyl fluoride with aryl boronic acids.
Scientific Research Applications
4-Bromo-1-naphthoyl fluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of fluorescent probes for biological imaging.
Industry: It is used in the production of dyes and pigments due to its stable chromophore structure.
Mechanism of Action
The mechanism of action of 4-Bromo-1-naphthoyl fluoride involves its ability to undergo nucleophilic substitution and coupling reactions. These reactions are facilitated by the electron-withdrawing effects of the bromine and fluorine atoms, which activate the carbonyl group towards nucleophilic attack. The molecular targets and pathways involved depend on the specific application, such as binding to DNA in anticancer research .
Comparison with Similar Compounds
4-Bromo-1-naphthol: Similar in structure but with a hydroxyl group instead of a fluorine atom.
1-Naphthoyl Fluoride: Lacks the bromine substitution, making it less reactive in certain coupling reactions.
Uniqueness: 4-Bromo-1-naphthoyl fluoride is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and versatility in synthetic applications. This dual substitution allows for a broader range of chemical transformations compared to its analogs .
Properties
Molecular Formula |
C11H6BrFO |
|---|---|
Molecular Weight |
253.07 g/mol |
IUPAC Name |
4-bromonaphthalene-1-carbonyl fluoride |
InChI |
InChI=1S/C11H6BrFO/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H |
InChI Key |
SUYJUKIEPSLNMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)C(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



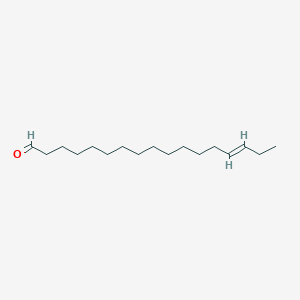

![6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11862475.png)

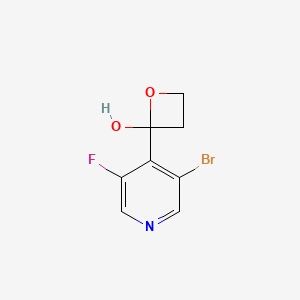
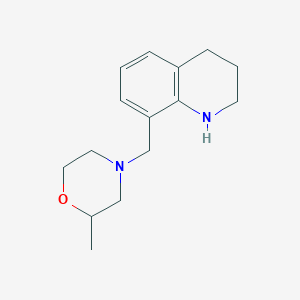

![3-[3-(2-Chloropyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B11862504.png)
![6-Chloro-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11862508.png)
